molecular formula C20H23N5O5 B3258584 N-beta(Aminoethyl)-gamma-aminopropylmethylldimethoxysilane CAS No. 3069-72-5

N-beta(Aminoethyl)-gamma-aminopropylmethylldimethoxysilane

Cat. No. B3258584
CAS RN: 3069-72-5
M. Wt: 413.4 g/mol
InChI Key: PRVVAUWAZSNLEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-beta(Aminoethyl)-gamma-aminopropylmethylldimethoxysilane, also known as Silquest A-2120, is a diamino functional silane . It is used over a broad range of applications to promote the adhesion of amino-reactive resins such as silicone, silylated polyurethane, two-part urethanes, and two-part epoxies to inorganic surfaces, plastic surfaces, and inorganic fillers or reinforcements .


Molecular Structure Analysis

The molecular formula of this compound is C8H22N2O3Si . The structural formula for Silquest A-1120 is H2NCH2CH2NHCH2CH2CH2Si(OCH3)3 and for Silquest A-2120 is H2NCH2CH2NHCH2CH2CH2Si(OCH3)2CH3 .


Chemical Reactions Analysis

This compound is used to promote the adhesion of amino-reactive resins . It provides a reactive site for amino-reactive resins and good wetting of substrates . It is used as an adhesion promoter in polysulfide, polyvinyl chloride plastisol, silicone two-part urethanes, and epoxy adhesives and sealants .


Physical And Chemical Properties Analysis

This compound is a straw-colored liquid . The specific gravity at 25/25°C is 0.98 . The refractive index, nD 25°C, is 1.448 . The flash point, Pensky-Martens Closed Cup(1), °C (°F) is 93 (>200) .

Mechanism of Action

The polyamino functionality of N-beta(Aminoethyl)-gamma-aminopropylmethylldimethoxysilane provides a reactive site for amino-reactive resins . It promotes excellent adhesion to inorganic substrates such as metal and glass . It also provides superior adhesion to plastics when employed in SPUR+ prepolymer technology-based adhesives or sealants .

Future Directions

N-beta(Aminoethyl)-gamma-aminopropylmethylldimethoxysilane may be used as additives, helping to eliminate the need for special primers in numerous bonding applications . It can dramatically enhance adhesion to a wide array of plastics when used in combination with the Momentive Performance Materials SPUR Technology for silylating urethane polymers .

properties

IUPAC Name

ethyl 2-[[(benzamidocarbamoylamino)-benzylcarbamoyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O5/c1-2-30-17(26)13-21-20(29)25(14-15-9-5-3-6-10-15)24-19(28)23-22-18(27)16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3,(H,21,29)(H,22,27)(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVVAUWAZSNLEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)N(CC1=CC=CC=C1)NC(=O)NNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501123664
Record name Glycine, N-carboxy-, ethyl ester, N-(1-benzyl-2-carboxyhydrazide) N-(2-benzoylhydrazide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501123664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3069-72-5
Record name Glycine, N-carboxy-, ethyl ester, N-(1-benzyl-2-carboxyhydrazide) N-(2-benzoylhydrazide)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3069-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-carboxy-, ethyl ester, N-(1-benzyl-2-carboxyhydrazide) N-(2-benzoylhydrazide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501123664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glycine, N-carboxy-, ethyl ester, N-(1-benzyl-2-carboxyhydrazide) N-(2-benzoylhydrazide)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-beta(Aminoethyl)-gamma-aminopropylmethylldimethoxysilane
Reactant of Route 2
Reactant of Route 2
N-beta(Aminoethyl)-gamma-aminopropylmethylldimethoxysilane
Reactant of Route 3
Reactant of Route 3
N-beta(Aminoethyl)-gamma-aminopropylmethylldimethoxysilane
Reactant of Route 4
Reactant of Route 4
N-beta(Aminoethyl)-gamma-aminopropylmethylldimethoxysilane
Reactant of Route 5
Reactant of Route 5
N-beta(Aminoethyl)-gamma-aminopropylmethylldimethoxysilane
Reactant of Route 6
Reactant of Route 6
N-beta(Aminoethyl)-gamma-aminopropylmethylldimethoxysilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.